molecular formula C11H11ClO3 B156725 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester CAS No. 131469-67-5

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

Cat. No.: B156725
CAS No.: 131469-67-5
M. Wt: 226.65 g/mol
InChI Key: GBKHNNKNMGBHSY-UHFFFAOYSA-N
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Description

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, a hydroxy-methyl group, and an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester typically involves the esterification of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-methyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-[(4-Chloro-phenyl)-carbonyl-methyl]-acrylic acid methyl ester.

    Reduction: Formation of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-propanol.

    Substitution: Formation of 2-[(4-Substituted-phenyl)-hydroxy-methyl]-acrylic acid methyl ester.

Scientific Research Applications

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
  • 2-[(4-Methyl-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
  • 2-[(4-Nitro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

Uniqueness

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the hydroxy-methyl group provides a site for further functionalization, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHNNKNMGBHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438940
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131469-67-5
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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